(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic compound with potential applications in various fields of scientific research. The compound’s unique structure, featuring a spiro linkage and a phenylamino group, makes it an interesting subject for studies in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylamino group. One common method involves the reaction of a suitable diol with a phenylamine derivative under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a chitin synthase inhibitor, showing antifungal activity against various strains.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves the inhibition of specific enzymes, such as chitin synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of chitin, a crucial component of fungal cell walls. This inhibition leads to the disruption of fungal growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their antifungal and enzyme inhibitory activities.
Polyoxin B: A known chitin synthase inhibitor with a similar mechanism of action.
Uniqueness
(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one stands out due to its specific structural features, such as the phenylamino group, which may confer unique binding properties and biological activities compared to other spirocyclic compounds .
Eigenschaften
Molekularformel |
C14H17NO4 |
---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(7S)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m0/s1 |
InChI-Schlüssel |
KAVBTTIIAFQRLE-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC2(C[C@@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
Kanonische SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.